molecular formula C₁₀H₅D₅O₂ B1147218 rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid CAS No. 107077-95-2

rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid

Cat. No. B1147218
M. Wt: 167.22
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid, also known as (1S,2R)-2- (2,3,4,5,6-pentadeuteriophenyl)cyclopropane-1-carboxylic acid, is a compound with the molecular formula C10H5D5O2 and a molecular weight of 167.22 . It is an intermediate in the production of 2C receptor agonists .


Molecular Structure Analysis

The compound has a cyclopropane ring attached to a phenyl group and a carboxylic acid group . Its canonical SMILES representation is C1C (C1C (=O)O)C2=CC=CC=C2 . The InChI representation is InChI=1S/C10H10O2/c11-10 (12)9-6-8 (9)7-4-2-1-3-5-7/h1-5,8-9H,6H2, (H,11,12)/t8-,9-/m0/s1/i1D,2D,3D,4D,5D .


Physical And Chemical Properties Analysis

Rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid is a pale-yellow solid . It has a boiling point of 317.1±31.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm3 . It is soluble in Dichloromethane, Ethyl Acetate, and Toluene .

Scientific Research Applications

Synthesis and Biochemical Applications

rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid and its derivatives are utilized in various synthetic and biochemical applications. Kozhushkov et al. (2005) reported the synthesis of deuterium-labeled racemic amino acids related to rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid, which were used in feeding experiments with Streptomyces griseoflavus. These experiments provided new insights into the substrate specificity of enzymes assembling hormaomycin, an antibiotic produced by Streptomyces griseoflavus (Kozhushkov et al., 2005).

Retinoid Research and Leukemia Treatment

In the field of retinoid research and leukemia treatment, rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid derivatives play a significant role. Elstner et al. (1996) explored the effects of vitamin D3 analogues combined with retinoic acid on the proliferation, differentiation, and apoptosis of leukemia cells. This study highlighted the potential of these compounds in leukemia therapy (Elstner et al., 1996).

Molecular Biology and Cancer Research

The compound and its analogues are also pivotal in molecular biology and cancer research. Hsu et al. (1997) discussed a novel retinoid that induces apoptosis in leukemia cells through a pathway independent of retinoic acid nuclear receptors. This finding opens avenues for alternative therapeutic approaches in myeloid leukemia (Hsu et al., 1997).

Protein Kinase Activation

Kambhampati et al. (2003) provided insights into the activation of protein kinase Cδ by all-trans-retinoic acid. This study emphasizes the role of this kinase in mediating the biological effects of retinoic acid in malignant cells, suggesting its potential as a therapeutic target in cancer treatment (Kambhampati et al., 2003).

properties

IUPAC Name

(1S,2R)-2-(2,3,4,5,6-pentadeuteriophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9-/m0/s1/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDDRJBFJBDEPW-YAMKXFPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H]2C[C@@H]2C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858301
Record name (1S,2R)-2-(~2~H_5_)Phenylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid

CAS RN

107077-95-2
Record name (1S,2R)-2-(~2~H_5_)Phenylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid
Reactant of Route 2
Reactant of Route 2
rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid
Reactant of Route 3
Reactant of Route 3
rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid
Reactant of Route 4
rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid
Reactant of Route 5
Reactant of Route 5
rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid
Reactant of Route 6
rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.